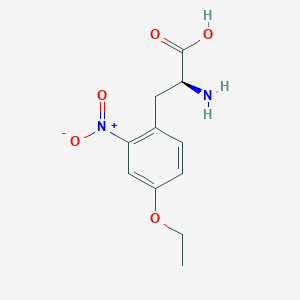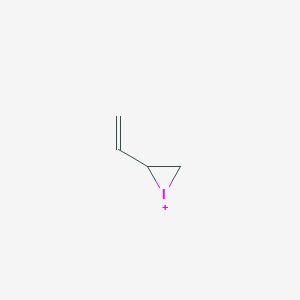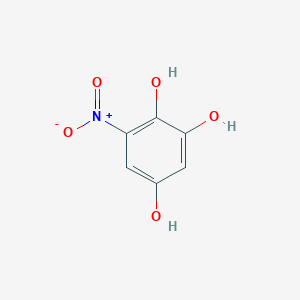
6-Nitrobenzene-1,2,4-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitrobenzene-1,2,4-triol is an aromatic compound characterized by a benzene ring substituted with three hydroxyl groups and one nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitrobenzene-1,2,4-triol typically involves nitration and hydroxylation reactions. One common method starts with benzene, which undergoes nitration to introduce the nitro group. This is followed by hydroxylation to add the hydroxyl groups at the desired positions. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and catalysts such as iron or copper for hydroxylation .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, ensuring high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Nitrobenzene-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro and hydroxyl groups influence the reactivity and orientation of the benzene ring
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride or iron(III) chloride
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 6-amino-1,2,4-trihydroxybenzene.
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
6-Nitrobenzene-1,2,4-triol has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex aromatic compounds.
Medicine: Potential use in developing new pharmaceuticals due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 6-Nitrobenzene-1,2,4-triol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds and interact with various biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Benzene-1,2,4-triol: Lacks the nitro group, making it less reactive in redox reactions.
6-Amino-1,2,4-trihydroxybenzene: Formed by the reduction of 6-Nitrobenzene-1,2,4-triol, with different chemical properties and applications.
2,4-Dinitrophenol: Contains two nitro groups, leading to different reactivity and toxicity profiles
Uniqueness: Its ability to undergo various chemical reactions and its antimicrobial properties make it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
136439-84-4 |
|---|---|
Molekularformel |
C6H5NO5 |
Molekulargewicht |
171.11 g/mol |
IUPAC-Name |
6-nitrobenzene-1,2,4-triol |
InChI |
InChI=1S/C6H5NO5/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,8-10H |
InChI-Schlüssel |
JJDDICKAEJXRAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


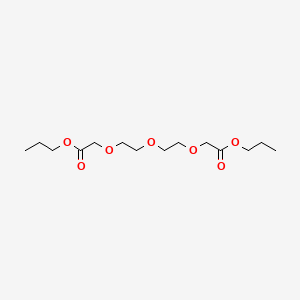
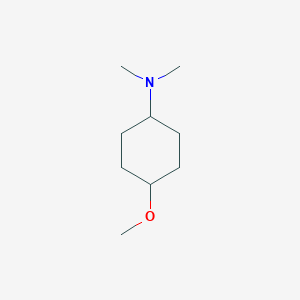
![5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14274084.png)
![(5-Methyl-2-sulfanylidene-2H-imidazol-4-yl)[4-(methylsulfanyl)phenyl]methanone](/img/structure/B14274097.png)
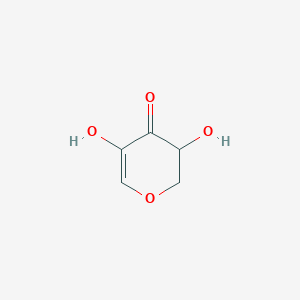
![[1-[(4-Tert-butylphenyl)methyl]-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methanol](/img/structure/B14274124.png)
![2-{2-[(1,3-Dioxolan-2-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14274127.png)

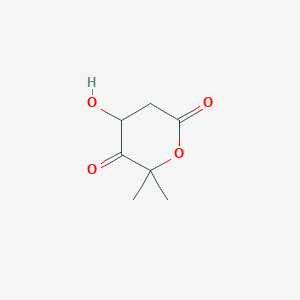
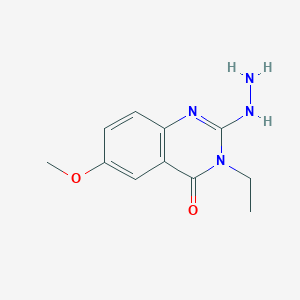
![6-Methyl-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-ol](/img/structure/B14274137.png)
![3,3-Dimethyl-3-azabicyclo[3.2.2]nonan-3-ium](/img/structure/B14274140.png)
